Sodium 2-(acetylamino)benzoate, also known as sodium acetylaminobenzoate, is a sodium salt derived from 2-(acetylamino)benzoic acid. This compound is classified under the category of benzoates, which are salts or esters of benzoic acid. It is commonly recognized for its applications in the food industry as a preservative and in various pharmaceutical formulations. The compound is characterized by its ability to act as a food additive, specifically as a preservative, and is often listed under the International Numbering System (INS) as 211.
Sodium 2-(acetylamino)benzoate can be sourced from natural and synthetic processes. It is typically produced through the acetylation of amino benzoic acid followed by neutralization with sodium hydroxide or another sodium source. This compound has garnered attention due to its antimicrobial properties and its role in various therapeutic applications.
The synthesis of sodium 2-(acetylamino)benzoate can be achieved through several methods:
Sodium 2-(acetylamino)benzoate has a molecular structure characterized by:
Sodium 2-(acetylamino)benzoate can participate in various chemical reactions:
The stability of sodium 2-(acetylamino)benzoate under different pH conditions makes it suitable for use in food products where pH may vary.
Sodium 2-(acetylamino)benzoate acts primarily as an antimicrobial agent in food preservation. Its mechanism involves:
Research indicates that sodium benzoate exhibits effective antimicrobial activity against various bacteria and fungi at concentrations typically used in food preservation .
Sodium 2-(acetylamino)benzoate has several scientific uses:
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